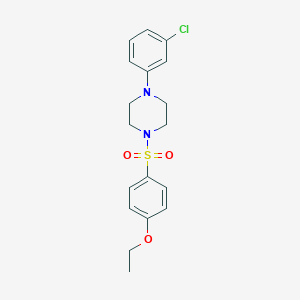![molecular formula C28H25N3 B273610 10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE](/img/structure/B273610.png)
10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE is a complex organic compound with the molecular formula C28H25N3. It is characterized by a unique structure that includes a pyrazolo[4,3-a]carbazole core, which is further substituted with benzyl, dimethyl, and phenyl groups.
Métodos De Preparación
The synthesis of 10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE typically involves multi-step organic reactionsCommon reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Aplicaciones Científicas De Investigación
10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparación Con Compuestos Similares
10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE can be compared with other similar compounds, such as:
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound shares some structural similarities but differs in its chemical properties and applications.
Methyl ((5S,10S,11S,14S)-11-benzyl-5-(tert-butyl)-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-(4-(pyridin-2-yl)benzyl)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl)carbamate sulfate: Another structurally related compound with distinct biological activities and uses.
Propiedades
Fórmula molecular |
C28H25N3 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
10-benzyl-5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazole |
InChI |
InChI=1S/C28H25N3/c1-28(2)17-25-23(18-29-31(25)21-13-7-4-8-14-21)27-26(28)22-15-9-10-16-24(22)30(27)19-20-11-5-3-6-12-20/h3-16,18H,17,19H2,1-2H3 |
Clave InChI |
XIYLQGISHIFYGA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4CC6=CC=CC=C6)C |
SMILES canónico |
CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4CC6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273534.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)

![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)


![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)
![2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B273561.png)
![2-(4-Methylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B273563.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropylnicotinamide](/img/structure/B273574.png)
